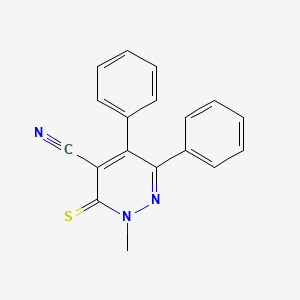

2-Methyl-5,6-diphenyl-3-sulfanylidene-2,3-dihydropyridazine-4-carbonitrile

Description

2-Methyl-5,6-diphenyl-3-sulfanylidene-2,3-dihydropyridazine-4-carbonitrile is a heterocyclic compound featuring a pyridazine core substituted with methyl, diphenyl, sulfanylidene, and cyano groups. The pyridazine ring system, a six-membered aromatic structure with two adjacent nitrogen atoms, is further functionalized to enhance its electronic and steric properties. The sulfanylidene (C=S) moiety contributes to its unique reactivity, while the diphenyl substituents increase steric bulk and lipophilicity.

Properties

CAS No. |

875783-70-3 |

|---|---|

Molecular Formula |

C18H13N3S |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

2-methyl-5,6-diphenyl-3-sulfanylidenepyridazine-4-carbonitrile |

InChI |

InChI=1S/C18H13N3S/c1-21-18(22)15(12-19)16(13-8-4-2-5-9-13)17(20-21)14-10-6-3-7-11-14/h2-11H,1H3 |

InChI Key |

PWUZPADPVQXCIA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=S)C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6-diphenyl-3-thioxo-2,3-dihydropyridazine-4-carbonitrile typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides. The reaction is carried out in the presence of a base, such as triethylamine, under controlled conditions to ensure the formation of the desired product . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve high yields and purity on an industrial scale. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6-diphenyl-3-thioxo-2,3-dihydropyridazine-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups onto the pyridazine ring, leading to a diverse array of derivatives.

Scientific Research Applications

2-Methyl-5,6-diphenyl-3-thioxo-2,3-dihydropyridazine-4-carbonitrile has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which 2-Methyl-5,6-diphenyl-3-thioxo-2,3-dihydropyridazine-4-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Key Observations :

- The target compound’s sulfanylidene group (C=S) distinguishes it from 11a/b and 12, which feature carbonyl (C=O) groups. This substitution may alter electronic density and hydrogen-bonding capabilities.

- The diphenyl groups at positions 5 and 6 introduce significant steric hindrance compared to the smaller substituents (e.g., methyl, cyano) in 11a/b and 12.

Physicochemical Properties

Key Observations :

- The CN stretching frequencies (~2,200 cm⁻¹) are consistent across all compounds, confirming the cyano group’s presence .

- Compound 12 exhibits the highest melting point (268–269°C), likely due to extended π-conjugation in the pyrimido-quinazoline system and stronger intermolecular hydrogen bonding (NH group). The target compound’s melting point is unreported but may be influenced by its diphenyl groups and C=S moiety.

Crystallographic and Computational Tools

- The SHELX system () and WinGX suite () are widely used for small-molecule crystallography, implying that the target compound’s structure could be resolved using these tools .

- ORTEP-3 () facilitates graphical representation of molecular geometries, aiding in steric and electronic comparisons with 11a/b and 12 .

Biological Activity

2-Methyl-5,6-diphenyl-3-sulfanylidene-2,3-dihydropyridazine-4-carbonitrile is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a dihydropyridazine core with multiple phenyl groups and a sulfanylidene moiety. Its molecular formula is with a molecular weight of approximately 284.39 g/mol. The presence of the sulfanylidene group is significant for its biological activity, potentially influencing interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Specific assays have demonstrated cytotoxic effects against several cancer cell lines.

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, effective against certain bacterial and fungal strains.

- Antioxidant Effects : It may possess antioxidant properties that help mitigate oxidative stress in biological systems.

The mechanisms through which this compound exerts its biological effects are still being elucidated. Some proposed mechanisms include:

- Inhibition of Cell Cycle Progression : Studies indicate that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : The antioxidant activity may involve the modulation of ROS levels, contributing to reduced cellular damage.

Anticancer Studies

A study conducted on various cancer cell lines (e.g., breast and colon cancer) revealed that the compound inhibited cell growth significantly compared to controls. Table 1 summarizes the IC50 values observed in these studies.

Antimicrobial Activity

In vitro tests assessed the antimicrobial efficacy against several pathogens. The results are summarized below:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

Antioxidant Activity

The antioxidant capacity was evaluated using DPPH radical scavenging assays. The compound exhibited significant scavenging activity with an EC50 value of 25 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.